

In-Depth Technical Guide to 3-Bromo-5-iodobenzotrifluoride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *3-Bromo-5-iodobenzotrifluoride*

Cat. No.: *B1279103*

[Get Quote](#)

CAS Number: 481075-59-6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-Bromo-5-iodobenzotrifluoride**, a key halogenated aromatic intermediate in organic synthesis. Its trifluoromethyl group and two distinct halogen substituents make it a versatile building block for the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.

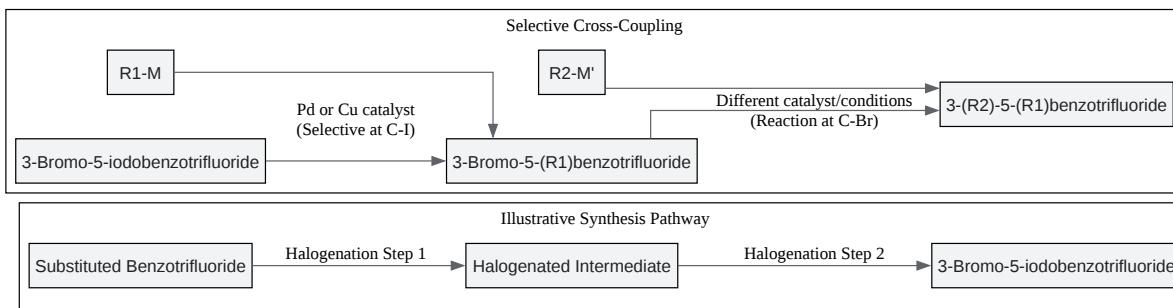
Chemical and Physical Properties

3-Bromo-5-iodobenzotrifluoride, also known as 1-bromo-3-iodo-5-(trifluoromethyl)benzene, is a substituted benzene derivative.^{[1][2]} The presence of bromide, iodide, and trifluoromethyl groups on the aromatic ring imparts unique reactivity and properties to the molecule.

Quantitative data for this compound is summarized in the table below.

Property	Value	Source
CAS Number	481075-59-6	[1] [2]
Molecular Formula	C ₇ H ₃ BrF ₃ I	[2]
Molecular Weight	350.90 g/mol	[2]
Boiling Point	237.5 ± 40.0 °C at 760 mmHg	[1]
Density	2.2 ± 0.1 g/cm ³	[1]

Synthesis and Reactivity


While a specific, detailed experimental protocol for the synthesis of **3-Bromo-5-iodobenzotrifluoride** is not readily available in the public domain, its synthesis can be inferred from established organic chemistry principles and protocols for analogous compounds. A potential synthetic route is referenced in the European Journal of Organic Chemistry.[\[1\]](#)

Generally, the synthesis of such polyhalogenated trifluoromethylbenzenes involves multi-step processes that may include:

- Halogenation: Introduction of bromine and iodine onto the trifluoromethylbenzene scaffold. This can be achieved through electrophilic aromatic substitution reactions.
- Diazotization and Sandmeyer-type Reactions: Conversion of an amino group to a halide.
- Halogen Exchange: Replacement of one halogen with another under specific reaction conditions.

The reactivity of **3-Bromo-5-iodobenzotrifluoride** is characterized by the differential reactivity of the C-Br and C-I bonds. The C-I bond is generally more reactive towards oxidative addition in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings) than the C-Br bond. This allows for selective functionalization at the iodine-bearing position.

A logical workflow for the synthesis and subsequent selective functionalization is depicted in the following diagram:

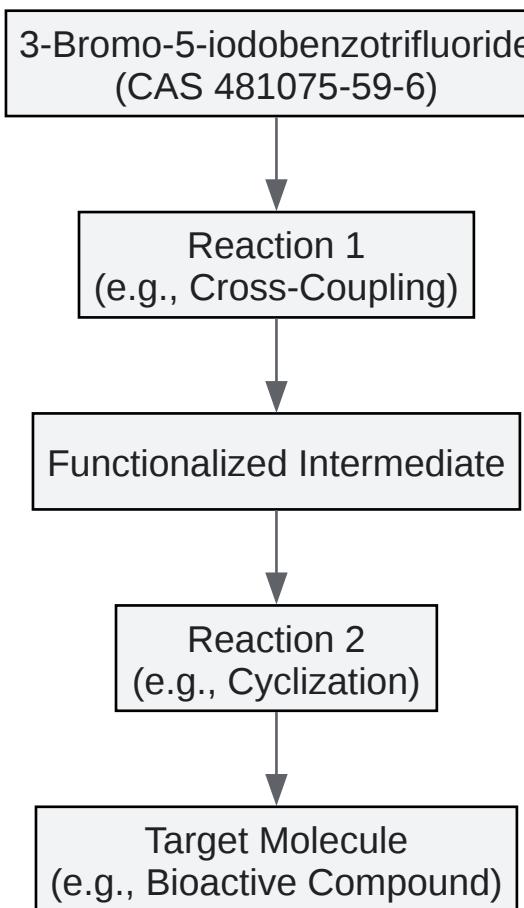
[Click to download full resolution via product page](#)

A diagram illustrating a potential synthesis and selective functionalization pathway for **3-Bromo-5-iodobenzotrifluoride**.

Experimental Protocols: Representative Synthesis of a Related Compound

Given the absence of a specific protocol for the target compound, a detailed experimental procedure for the synthesis of a structurally related compound, 3-Bromo-5-nitrobenzotrifluoride, is provided below as a representative example of the synthetic methodology that could be employed.[3][4]

Synthesis of 3-Bromo-5-nitrobenzotrifluoride:[3][4]


- Materials: 3-Nitrobenzotrifluoride, 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione (DBDMH), concentrated sulfuric acid, dichloromethane, sodium hydroxide, hexane, water, 5% aqueous sodium metabisulfite, 8% aqueous sodium bicarbonate, 10% aqueous sodium chloride.
- Procedure:

- To a solution of 3-nitrobenzotrifluoride in dichloromethane, add concentrated sulfuric acid.
- Warm the biphasic mixture to approximately 35°C with vigorous stirring.
- Add DBDMH portion-wise over several hours.
- Maintain the reaction at 35°C and monitor for completion by HPLC.
- Cool the reaction mixture to room temperature and quench by adding it to a cold aqueous solution of sodium hydroxide.
- Separate the organic layer and extract the aqueous layer with hexane.
- Combine the organic layers and wash sequentially with water, 5% aqueous sodium metabisulfite, 8% aqueous sodium bicarbonate, and 10% aqueous sodium chloride.
- Dry the organic layer, and remove the solvent under reduced pressure.
- Purify the crude product by distillation under reduced pressure to yield 3-bromo-5-nitrobenzotrifluoride.

Applications in Research and Development

3-Bromo-5-iodobenzotrifluoride serves as a valuable intermediate in the synthesis of more complex molecules. Its utility has been demonstrated in the development of novel pesticidally active compounds.^[5] In a patent describing mesoionic heterocyclic compounds with insecticidal activity, **3-Bromo-5-iodobenzotrifluoride** is used as a starting material.^[5]

The general workflow for utilizing this intermediate in a multi-step synthesis is outlined below:

[Click to download full resolution via product page](#)

A generalized workflow for the application of **3-Bromo-5-iodobenzotrifluoride** in multi-step organic synthesis.

Spectroscopic Data

Detailed spectroscopic data for **3-Bromo-5-iodobenzotrifluoride** is not widely published. However, analytical data, including LC-MS, is available from some suppliers and in patent literature.

Liquid Chromatography-Mass Spectrometry (LC-MS): A patent reports the following LC-MS data for a compound synthesized from **3-Bromo-5-iodobenzotrifluoride**: $m/z = 385$ ($M+1$)⁺ and 383 ($M-1$)⁻.^[5] This corresponds to the mass of a derivative and confirms the incorporation of the initial building block.

For researchers requiring detailed spectroscopic characterization, it is recommended to acquire NMR (¹H, ¹³C, ¹⁹F), IR, and high-resolution mass spectrometry data upon obtaining a sample of

the compound.

Safety and Handling

As with all halogenated organic compounds, **3-Bromo-5-iodobenzotrifluoride** should be handled with care in a well-ventilated laboratory fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. For specific handling and disposal information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier. General safety precautions for related compounds include avoiding contact with skin and eyes, and preventing inhalation.[\[6\]](#)[\[7\]](#)[\[8\]](#)

This technical guide serves as a foundational resource for professionals working with **3-Bromo-5-iodobenzotrifluoride**. While some data remains proprietary or unpublished, the information provided herein on its properties, synthesis, and applications will aid in its effective utilization in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Bromo-3-iodo-5-trifluoromethyl-benzene | CAS#:481075-59-6 | Chemsric [chemsrc.com]
- 2. scbt.com [scbt.com]
- 3. nbno.com [nbno.com]
- 4. 3-BROMO-5-NITROBENZOTRIFLUORIDE synthesis - chemicalbook [chemicalbook.com]
- 5. patents.justia.com [patents.justia.com]
- 6. 3-BROMO-5-CHLORO-4-IODOBENZOTRIFLUORIDE - Safety Data Sheet [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [In-Depth Technical Guide to 3-Bromo-5-iodobenzotrifluoride]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1279103#3-bromo-5-iodobenzotrifluoride-cas-number-481075-59-6>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com